5-(Cyclohexylmethoxy)-2-fluoroaniline
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Overview
Description
5-(Cyclohexylmethoxy)-2-fluoroaniline: is an organic compound that features a cyclohexylmethoxy group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically starts with a fluorinated aniline derivative, which undergoes substitution with a cyclohexylmethoxy group under basic conditions. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K_2CO_3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale S_NAr reactions. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, bases, and reaction temperatures would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclohexylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in further nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-(Cyclohexylmethoxy)-2-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, where its chemical properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism by which 5-(Cyclohexylmethoxy)-2-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclohexylmethoxy group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 4-(Cyclohexylmethoxy)-2-fluoroaniline
- 3-(Cyclohexylmethoxy)-2-fluoroaniline
- 5-(Cyclohexylmethoxy)-3-fluoroaniline
Uniqueness: 5-(Cyclohexylmethoxy)-2-fluoroaniline is unique due to the specific positioning of the cyclohexylmethoxy and fluorine groups on the aniline ring. This arrangement can significantly influence its chemical reactivity and interaction with biological targets compared to its isomers.
Properties
IUPAC Name |
5-(cyclohexylmethoxy)-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLGLHJPWFAQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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